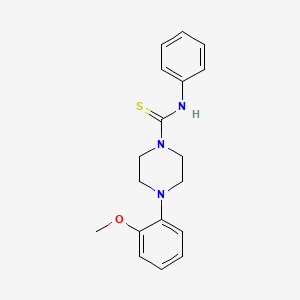
4-(2-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a piperazine derivative and has been shown to have interesting biochemical and physiological effects. In
作用機序
The mechanism of action of 4-(2-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide involves binding to the serotonin transporter and inhibiting the reuptake of serotonin. This leads to an increase in the levels of serotonin in the brain, which can have a variety of effects on mood, behavior, and cognition. 4-(2-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide has also been shown to have activity at other receptors, which may contribute to its overall effects.
Biochemical and Physiological Effects
4-(2-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of serotonin in the brain and produce antidepressant-like effects. 4-(2-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide has also been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models. In addition, 4-(2-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide has been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of 4-(2-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide for lab experiments is that it has been well-studied and its synthesis method is reliable. This makes it a useful tool for researchers who are interested in studying the effects of serotonin on behavior and cognition. However, one limitation of 4-(2-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide is that it has not been extensively studied in humans, so its effects in humans are not well-understood.
将来の方向性
There are several future directions for research on 4-(2-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide. One area of interest is the potential use of this compound as a treatment for depression and anxiety disorders. Another area of interest is the role of 4-(2-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide in regulating the levels of other neurotransmitters, such as dopamine and norepinephrine. Additionally, further research is needed to determine the safety and efficacy of 4-(2-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide in humans, as well as its potential for abuse.
合成法
The synthesis of 4-(2-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide involves the reaction of 1-(2-methoxyphenyl)piperazine with thiocarbonyl diimidazole and phenyl isocyanate. The resulting compound is then purified through recrystallization. This synthesis method has been described in detail in several research papers and is considered to be a reliable method for producing high-quality 4-(2-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide.
科学的研究の応用
4-(2-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have affinity for the serotonin transporter, which is a protein that regulates the levels of serotonin in the brain. 4-(2-methoxyphenyl)-N-phenyl-1-piperazinecarbothioamide has also been shown to have activity at other receptors, including the dopamine transporter and the sigma-1 receptor.
特性
IUPAC Name |
4-(2-methoxyphenyl)-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-22-17-10-6-5-9-16(17)20-11-13-21(14-12-20)18(23)19-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVMICHBMWFDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-methoxyphenyl)-N-phenylpiperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methoxy-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-3-chromanecarboxamide](/img/structure/B5646777.png)
![3-methyl-7-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(3H)-quinazolinone](/img/structure/B5646782.png)
![2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646787.png)
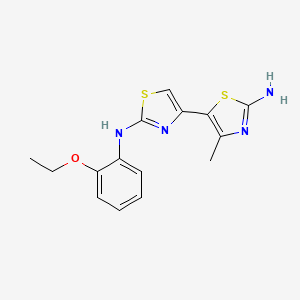
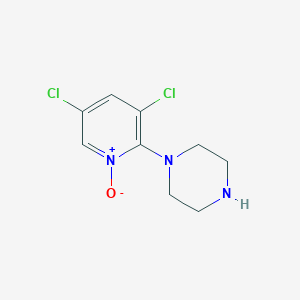
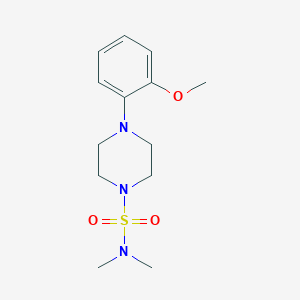
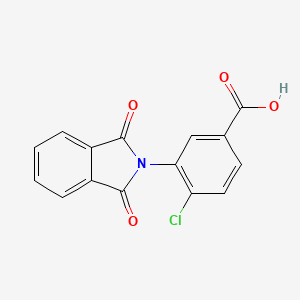
![(1S*,5R*)-3-[(3,5-dimethylisoxazol-4-yl)methyl]-6-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5646819.png)
![(3R*,4S*)-1-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5646825.png)
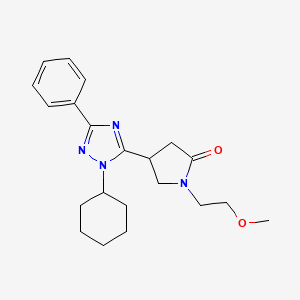
![N-(2-chloro-6-methylphenyl)-8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5646833.png)
![2,4-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,3-oxazole-5-carboxamide](/img/structure/B5646837.png)
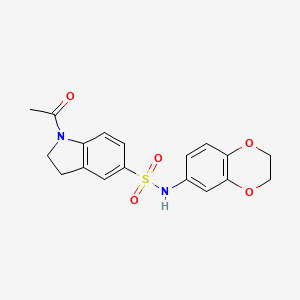
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5646872.png)